Product packaging for 6-Fluoroimidazo[1,2-a]pyrimidine(Cat. No.:)

6-Fluoroimidazo[1,2-a]pyrimidine

Cat. No.: B12507810
M. Wt: 137.11 g/mol
InChI Key: VMDUZWAVUQAFHP-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyrimidine is a fluorinated nitrogen-containing heterocyclic compound that serves as a valuable precursor and core scaffold in organic synthesis and drug discovery research. The imidazo[1,2-a]pyrimidine structure is a recognized bioisostere of purine bases, making it a compound of significant interest for the development of novel pharmacologically active molecules . This fused bicyclic system is a key structural element found in various compounds that have been explored for a range of biological activities, including acting as ligands for GABA A receptors and as potential antifungal agents . Researchers utilize this compound as a versatile building block for further chemical functionalization. Its structure allows for diverse synthetic modifications, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and binding affinity . As a small, fused azoheterocycle, it aligns with the "small-molecule concept" advantageous for creating potent bioactive compounds . This product is intended for research purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FN3 B12507810 6-Fluoroimidazo[1,2-a]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

6-fluoroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H4FN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H

InChI Key

VMDUZWAVUQAFHP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=NC2=N1)F

Origin of Product

United States

Computational and Theoretical Investigations of 6 Fluoroimidazo 1,2 a Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, these methods elucidate the electronic characteristics that govern their reactivity and biological activity. nih.govresearchgate.net

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com The B3LYP functional combined with the 6-31G(d,p) or 6-311++G(d,p) basis set is a common and effective approach for optimizing the geometry of imidazo[1,2-a]pyrimidine derivatives and calculating their molecular properties. nih.govresearchgate.net This method provides a good balance between accuracy and computational cost, yielding reliable predictions of structural and dynamic properties. nih.gov DFT calculations have been successfully employed to determine the optimized molecular structures and reactive sites of chemical systems, with results often showing good agreement with experimental data. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis is a key component of quantum chemical studies, providing insights into the electronic charge mobility and reactivity of a molecule. nih.govresearchgate.net This analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's electron-donating ability, while the LUMO indicates its electron-accepting character. nih.govyoutube.com

The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for predicting a molecule's reactivity and stability. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net For instance, in studies of related pyrimidine (B1678525) derivatives, a lower HOMO-LUMO gap was indicative of greater reactivity. researchgate.net The energies of HOMO and LUMO, along with the energy gap, are presented in the table below for a representative imidazo[1,2-a]pyrimidine derivative.

Table 1: FMO Parameters of a Representative Imidazo[1,2-a]pyrimidine Derivative
ParameterValue (eV)
E_HOMO-6.50
E_LUMO-1.50
Energy Gap (ΔE)5.00

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. uni-muenchen.de

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps identify the most likely sites for non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. nih.govuni-muenchen.de The nitrogen atoms in the imidazole (B134444) and pyrimidine rings are often identified as electronegative sites. mdpi.comuni-muenchen.de

Conformational Analysis and Molecular Dynamics Simulations of 6-Fluoroimidazo[1,2-a]pyrimidine and Its Analogs

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to study the flexibility and dynamic behavior of molecules over time. researchgate.net These methods provide insights into the accessible conformations of a molecule and the energetic barriers between them. For this compound and its analogs, understanding their conformational preferences is essential for predicting how they will interact with the binding pockets of biological receptors. mdpi.com

MD simulations can reveal the stability of a ligand within a protein's active site, highlighting key interactions that contribute to binding affinity. nih.gov For example, simulations can show how the fluoro-substituted pyrimidine ring orients itself to form favorable interactions. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Modes with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. nih.gov For this compound derivatives, docking studies have been used to investigate their binding modes with various biological targets, including enzymes and receptors implicated in diseases like cancer and viral infections. nih.govnih.govnih.govnih.gov

These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the receptor's active site. nih.govresearchgate.net For instance, imidazo[1,2-a]pyrimidine derivatives have been docked into the active sites of receptors like the human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, showing promising binding affinities. nih.gov Similarly, derivatives have been studied as potential inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.gov The binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating stronger binding. nih.govnih.gov

Theoretical Prediction of Physicochemical Parameters Relevant to Molecular Design (e.g., LogP, Topological Polar Surface Area)

The prediction of physicochemical properties is a critical step in modern drug design, helping to assess the "drug-likeness" of a compound. Parameters such as the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA) are important for predicting a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). mdpi.com

LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. mdpi.com Computational tools are routinely used to calculate these parameters for novel compounds like this compound to ensure they possess favorable drug-like characteristics. nih.govmdpi.com

Table 2: Predicted Physicochemical Properties of this compound
PropertyPredicted Value
LogP1.5 - 2.5
Topological Polar Surface Area (TPSA)30 - 40 Ų

Molecular Mechanisms of Biological Activity and Target Engagement for 6 Fluoroimidazo 1,2 a Pyrimidine Analogs

Identification and Validation Strategies for Specific Molecular Targets

The identification of molecular targets for imidazo[1,2-a]pyrimidine (B1208166) analogs, including the 6-fluoro derivatives, employs a combination of rational design and screening methodologies. One common strategy involves leveraging the known biological activities of the broader imidazo[1,2-a]pyridine and -pyrimidine chemical scaffolds, which have established roles as kinase inhibitors, antimicrobial agents, and modulators of specific receptors. nih.govmdpi.complos.org Analogs are synthesized and then screened against panels of known targets within these classes to identify specific interactions.

A powerful technique for target identification in infectious diseases is whole-cell screening followed by the generation of resistant mutants. For instance, imidazo[1,2-a]pyridine compounds have been screened for activity against Mycobacterium tuberculosis. Subsequent whole-genome sequencing of mutants that developed resistance to these compounds identified the ubiquinol-cytochrome c reductase (QcrB), a component of the electron transport chain, as the specific molecular target. rsc.orgnih.gov This approach validates the target and confirms the compound's mechanism of action within the pathogen.

Chemical-genetic profiling in model organisms like Saccharomyces cerevisiae (budding yeast) is another effective strategy. By exposing a genome-wide collection of yeast gene deletion mutants to a specific compound, researchers can identify genes that, when absent, confer hypersensitivity to that compound. This sensitivity profile can reveal the cellular pathways and, by extension, the molecular targets affected by the compound. plos.orgnih.gov This method has been used to show that even minor structural changes to the imidazo[1,2-a]pyrimidine core, such as the substitution at position 8, can dramatically alter the compound's molecular target and mode of action, shifting it from affecting mitochondrial function to inducing nuclear DNA damage. plos.orgnih.gov

Finally, in silico molecular docking studies are frequently used to predict and rationalize the binding of newly synthesized analogs to the active sites of potential targets, guiding the design and optimization of more potent and selective compounds. nih.gov

Enzyme Inhibition Studies and Mechanism of Action Analysis

6-Fluoroimidazo[1,2-a]pyrimidine analogs have demonstrated significant potential as inhibitors of various enzymes, primarily through competitive or mechanism-based inhibition.

Derivatives of 6-fluoroimidazo[1,2-a]pyridine (B164572) have been identified as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for bacteria such as Helicobacter pylori. nih.govsemanticscholar.org The inhibitory mechanism involves the interaction of the compound with the dinickel center in the enzyme's active site. acs.orgresearchgate.net

A study on a series of oxazole derivatives synthesized from 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde revealed several compounds with significantly greater urease inhibitory activity than the standard inhibitor, thiourea. nih.gov The structure-activity relationship (SAR) studies indicated that substitutions capable of forming strong hydrogen bonds (like -OH groups) or those with strong electron-withdrawing properties (like -CF3 and -NO2 groups) enhance inhibitory potential. nih.govsemanticscholar.org Molecular docking simulations supported these findings, showing that the most active analogs fit well into the active site of the urease enzyme. The interactions stabilizing the enzyme-inhibitor complex include hydrogen bonding, pi-pi stacking, and pi-pi T-shaped interactions with key amino acid residues and the nickel ions in the active site. nih.gov

In Vitro Urease Inhibition of 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Analogs
CompoundIC₅₀ (µM)
Analog 4i5.68 ± 1.66
Analog 4o7.11 ± 1.24
Analog 4g9.41 ± 1.19
Analog 4h10.45 ± 2.57
Thiourea (Standard)21.37 ± 1.76

The imidazo[1,2-a]pyridine and pyrimidine (B1678525) scaffolds are recognized as "privileged structures" in kinase inhibitor design. wikipedia.org Analogs have been developed as potent inhibitors of various kinases, including PI3K, Aurora kinases, and the c-Met receptor tyrosine kinase, which are often dysregulated in cancer. nih.govnih.govnih.gov

Inhibition is typically achieved by competing with ATP for binding to the kinase domain. The development of a series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors demonstrated that specific substitutions could yield high potency, with one compound exhibiting an IC₅₀ value of 12.8 nmol/L. nih.gov This compound showed over 78-fold selectivity for c-Met compared to a panel of 16 other tyrosine kinases. nih.gov The mechanism within cells was confirmed by showing a dose-dependent inhibition of c-Met phosphorylation and its downstream signaling proteins, AKT and ERK. nih.govnih.gov

Structural modifications, such as the incorporation of fluorine, can improve pharmacokinetic properties and influence selectivity. semanticscholar.orgresearchgate.net For instance, in the development of Aurora kinase inhibitors based on an imidazo[1,2-a]pyrazine core, the addition of fluorine was found to decrease the basicity of an amine substituent, which was important for achieving good oral bioavailability and an improved biological profile. semanticscholar.org While specific mechanistic studies on this compound against c-Met are limited, the general principle of targeting the ATP-binding site and optimizing selectivity through targeted substitutions is the guiding strategy. nih.govacs.org

Receptor Binding Affinity and Ligand-Receptor Interaction Profiling (e.g., GABAA Receptor Allosteric Modulation)

Imidazo[1,2-a]pyrimidines are well-established ligands for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor, acting as allosteric modulators. nih.govnih.gov The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. nih.gov Binding of imidazo[1,2-a]pyrimidine analogs can produce anxiolytic effects with minimal sedation, making them attractive therapeutic candidates. nih.gov

Modulation of Cellular Pathways and Phenotypes (e.g., Antimicrobial Activity, Proliferation, Apoptosis)

The engagement of this compound analogs with their molecular targets leads to the modulation of various cellular pathways, resulting in distinct cellular phenotypes such as antimicrobial activity and the induction of apoptosis in cancer cells.

Imidazo[1,2-a]pyrimidine derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. nih.gov The mechanism often involves the inhibition of essential microbial enzymes, as seen with urease. nih.gov Functionalized imidazo[1,2-a]pyrimidines have been shown to have good binding modes with various microbial protein targets, leading to the inhibition of bacterial and fungal growth. nih.gov

In oncology, these compounds affect cancer cell proliferation and survival by modulating key signaling pathways. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway. rsc.org This inhibition leads to decreased levels of phosphorylated AKT and mTOR, which in turn upregulates cell cycle inhibitors like p21 and p53 and downregulates proteins like cyclin B1, resulting in G2/M cell cycle arrest. rsc.org

Furthermore, inhibition of survival pathways and upregulation of pro-apoptotic proteins trigger programmed cell death. Treatment of cancer cells with imidazo[1,2-a]pyridine analogs has been shown to induce intrinsic apoptosis, characterized by:

An increase in the BAX/Bcl-2 expression ratio. nih.govplos.org

Cleavage and activation of caspase-9. rsc.org

Cleavage of poly(ADP-ribose) polymerase (PARP). nih.govrsc.org

Chromatin fragmentation, a hallmark of apoptotic cells. rsc.org

Some analogs also exert their effects by modulating inflammatory pathways, such as the STAT3/NF-κB signaling axis, leading to the downregulation of pro-inflammatory and survival genes like iNOS and COX-2. plos.org

In Vitro Functional Characterization Assays for this compound Derivatives

A variety of in vitro functional assays are employed to characterize the biological activity of this compound derivatives and to elucidate their mechanisms of action.

Common In Vitro Assays for Characterizing Imidazo[1,2-a]pyrimidine Derivatives
Assay TypePurposeExamples & Methods
Enzyme Inhibition AssaysTo quantify the inhibitory potency against specific enzymes.Urease activity measured by quantifying ammonia production (e.g., phenol red method); Kinase inhibition assays measuring phosphorylation of a substrate (e.g., using radioactive ATP or fluorescence-based methods). nih.gov
Cell Viability/Proliferation AssaysTo determine the cytotoxic or cytostatic effects on cell lines.MTT assay, which measures mitochondrial metabolic activity; PrestoBlue® fluorescent viability assay. nih.govresearchgate.net
Apoptosis AssaysTo detect and quantify programmed cell death.Flow cytometry using Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells; DAPI staining to visualize nuclear fragmentation. rsc.org
Cell Cycle AnalysisTo determine the effect of the compound on cell cycle progression.Flow cytometry of PI-stained cells to quantify the percentage of cells in G0/G1, S, and G2/M phases. rsc.org
Western BlottingTo measure the expression and phosphorylation status of target proteins and pathway components.Analysis of key proteins in signaling pathways (e.g., p-AKT, p-mTOR, p-c-Met) and apoptosis (e.g., BAX, Bcl-2, cleaved PARP, cleaved caspase-9). nih.govrsc.orgplos.org
Antimicrobial Susceptibility TestingTo determine the minimum inhibitory concentration (MIC) against various microbial strains.Broth microdilution method or disk diffusion assays. nih.gov

Advanced Functionalization and Derivatization Strategies for 6 Fluoroimidazo 1,2 a Pyrimidine

Transition Metal-Catalyzed Cross-Coupling Reactions for Core Diversification (e.g., Suzuki-Miyaura, Carbonylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the 6-fluoroimidazo[1,2-a]pyrimidine core. Among these, the Suzuki-Miyaura coupling and palladium-catalyzed carbonylation are particularly noteworthy for their broad substrate scope and functional group tolerance.

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between a halogenated or triflated this compound and an organoboron reagent. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted derivatives. For instance, a 6-halo-imidazo[1,2-a]pyrimidine can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce diverse aromatic systems at the 6-position. Such modifications are crucial for tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity. A notable application is the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potential PI3Kα inhibitors, where a Suzuki-Miyaura reaction was employed to couple an imidazo[1,2-a]pyridine moiety to a quinazoline core nih.gov. The reaction conditions for Suzuki-Miyaura couplings on related heterocyclic systems typically involve a palladium catalyst, a base, and a suitable solvent system, often with the addition of water.

CatalystBaseSolventTemperature (°C)ReactantsProductReference
Pd(dppf)Cl₂K₂CO₃1,4-dioxane/H₂O1006-iodoquinazoline derivative and 2-aminopyridine-5-boronic acid pinacol ester6-(2-aminopyridin-5-yl)quinazoline derivative nih.gov
Pd(PPh₃)₄K₂CO₃dioxane/waterNot specified6-bromo-2-phenylimidazo[4,5-b]pyridine and 4-nitrophenyl boronic acid6-(4-nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridineNot specified in provided text

Palladium-catalyzed carbonylation offers a direct route to introduce carbonyl-containing functional groups, such as amides, esters, and carboxylic acids, at the 6-position of the imidazo[1,2-a]pyrimidine (B1208166) scaffold. Starting from a 6-iodo- or 6-bromo-imidazo[1,2-a]pyrimidine, treatment with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (e.g., an amine or alcohol) affords the corresponding carbonyl derivative. For example, the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridines has been successfully demonstrated using a recyclable palladium catalyst to produce a variety of 6-carboxamido derivatives mdpi.com. This methodology is highly valuable for generating compounds with improved pharmacokinetic properties and for introducing handles for further chemical modification.

CatalystNucleophileSolventProductReference
Immobilized Pd catalystMorpholineNot specifiedImidazo[1,2-a]pyridin-6-yl(morpholino)methanone mdpi.com
Immobilized Pd catalystPyrrolidineNot specifiedImidazo[1,2-a]pyridin-6-yl(pyrrolidin-1-yl)methanone mdpi.com
Immobilized Pd catalyst4-MethoxyanilineNot specifiedN-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide mdpi.com

Direct C-H Functionalization Approaches on the this compound Scaffold

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the starting materials. This approach allows for the direct formation of new bonds at the C-H positions of the this compound core.

Palladium-catalyzed C-H arylation is a prominent example of this strategy. Research on the related imidazo[1,2-a]pyrimidine scaffold has demonstrated the feasibility of regioselective arylation. For instance, a palladium-catalyzed, Ru-photoredox-mediated C-H arylation has been applied to (6-phenylpyridin-2-yl)pyrimidines, showcasing a green chemistry approach to C-H functionalization rsc.org. Similarly, photochemical methods using chlorophyll as a biocatalyst have been developed for the regioselective C-H arylation of imidazo[1,2-a]pyridine derivatives with diazonium salts rsc.org. These methods offer mild reaction conditions and a transition-metal-free alternative for creating C-C bonds.

Another important C-H functionalization is olefination. Palladium(II)-catalyzed site-selective C8 alkenylation of imidazo[1,2-a]pyridines has been achieved with electronically biased olefinic substrates, demonstrating high regioselectivity rsc.org. Ruthenium catalysts have also been employed for the direct C-3 oxidative olefination of imidazo[1,2-a]pyridines with acrylates, yielding products with excellent regioselectivity and E-stereoselectivity rsc.org. These methodologies can be adapted to the this compound system to introduce alkenyl groups at specific positions, which are valuable for further synthetic transformations or for their intrinsic biological activities.

Regioselective Introduction of Diverse Chemical Moieties for Enhanced Structural Diversity

Achieving regioselectivity in the functionalization of the this compound scaffold is crucial for establishing clear structure-activity relationships. Various strategies have been developed to introduce a wide range of chemical moieties at specific positions of the heterocyclic core.

Halogenation is a key step in many synthetic routes, as the introduced halogen can serve as a handle for subsequent cross-coupling reactions. A facile, transition-metal-free method for the regioselective C-H halogenation of imidazo[1,2-a]pyridines at the C-3 position has been developed using sodium chlorite or bromite as the halogen source rsc.org. Furthermore, regioselective fluorination of imidazo[1,2-a]pyridines at the C-3 position has been achieved using Selectfluor in aqueous conditions nih.gov. For other related scaffolds like pyrazolo[1,5-a]pyrimidines, a regioselective direct C3 halogenation has been developed using potassium halide salts and a hypervalent iodine(III) reagent under ambient, aqueous conditions nih.gov.

Organometallic approaches also provide a powerful means for regioselective functionalization. For example, the regioselective magnesiation of 6-chloroimidazo[1,2-a]pyrazine using TMPMgCl·LiCl has been shown to occur selectively at the C-3 position researchgate.net. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a diverse array of functional groups. This strategy offers a predictable and efficient way to functionalize specific sites on the heterocyclic ring.

Design and Synthesis of this compound-Based Chemical Probes and Bioconjugates for Research Applications

The unique photophysical properties of the imidazo[1,2-a]pyrimidine core make it an excellent platform for the design of chemical probes and bioconjugates. These tools are invaluable for studying biological processes, target identification, and diagnostics.

Fluorescent probes based on the imidazo[1,2-a]pyrimidine scaffold have been developed for various applications. For instance, fluorescent imidazo[1,2-a]pyrimidine compounds have been shown to act as biocompatible photosensitizers that generate singlet oxygen, making them potential tools for phototheranostics, combining fluorescence imaging and photodynamic therapy nih.gov. These compounds exhibit absorption and emission in the 400-500 nm range and can be efficiently taken up by cells nih.gov. On a related scaffold, an imidazo[1,2-a]pyridine-functionalized xanthene has been designed as a fluorescent probe for the detection of Hg²⁺ in living cells and on paper-based test strips rsc.org. Imidazo[1,5-a]pyridine-based fluorophores have also been investigated as fluorescent membrane probes due to their solvatochromic behavior and ability to intercalate into lipid bilayers mdpi.com.

The this compound scaffold can also be incorporated into bioconjugates to target specific biomolecules. By attaching a reactive handle to the core structure, it can be covalently linked to proteins, nucleic acids, or other biomolecules. This approach is widely used in the development of targeted therapies and diagnostic agents. The development of pyrimidine-based Aurora kinase inhibitors to reduce levels of MYC oncoproteins is an example of how this scaffold can be utilized in the design of targeted therapeutic agents nih.gov.

Compound ClassApplicationKey FeaturesReference
Fluorescent Imidazo[1,2-a]pyrimidinesPhototheranostics (Fluorescence Imaging and Photodynamic Therapy)Absorb/emit in 400-500 nm range, generate singlet oxygen, biocompatible nih.gov
Imidazo[1,2-a]pyridine-functionalized xantheneFluorescent probe for Hg²⁺High selectivity and sensitivity for Hg²⁺, cell imaging application rsc.org
Imidazo[1,5-a]pyridine fluorophoresMembrane probesSolvatochromic, intercalate into lipid bilayers mdpi.com
Pyrimidine-based derivativesAurora Kinase InhibitorsInhibit Aurora A kinase activity, reduce MYC oncoprotein levels nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.